(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
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Overview
Description
(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
Similar compounds, such as thiazolidinediones, have been known to bind with the gamma form of the peroxisome proliferator-activated receptor-γ (pparγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
Based on the structural similarity to thiazolidinediones, it can be hypothesized that this compound may interact with its targets (like pparγ) and induce conformational changes that modulate the transcription of specific genes . This can lead to alterations in cellular processes such as glucose metabolism, lipid metabolism, and inflammation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, activation of PPARγ can lead to the upregulation of genes involved in adipogenesis and insulin sensitivity . This can result in increased glucose uptake, decreased insulin resistance, and reduced levels of circulating glucose .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts similarly to thiazolidinediones, it could potentially lead to improved insulin sensitivity, reduced blood glucose levels, and other beneficial effects in the context of metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the reaction of 3-phenylacrylic acid with 5-(m-tolyl)-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- 3-phenyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- 3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
(Z)-3-phenyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the (Z)-configuration also contributes to its distinct properties compared to other isomers.
Properties
IUPAC Name |
(Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-6-5-9-15(12-13)17-20-21-18(23-17)19-16(22)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,21,22)/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDSHXLBOOYLM-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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